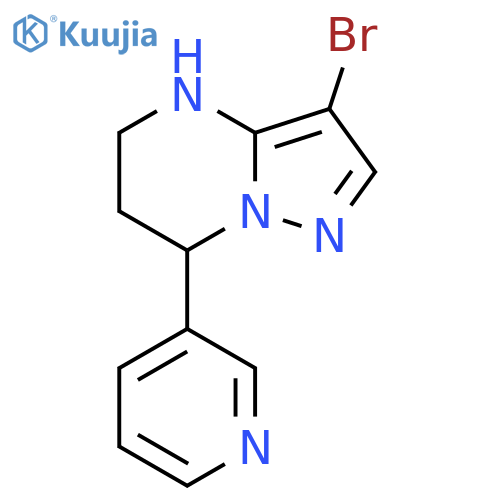

Cas no 1694022-61-1 (3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine)

1694022-61-1 structure

商品名:3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine

3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine 化学的及び物理的性質

名前と識別子

-

- 3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine

- 1694022-61-1

- EN300-1118486

- 3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine

-

- インチ: 1S/C11H11BrN4/c12-9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8/h1-2,4,6-7,10,14H,3,5H2

- InChIKey: ZCXPTSKLYDUWHF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NN2C=1NCCC2C1C=NC=CC=1

計算された属性

- せいみつぶんしりょう: 278.01671g/mol

- どういたいしつりょう: 278.01671g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118486-0.1g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1118486-2.5g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1118486-10g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1118486-10.0g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 10g |

$5528.0 | 2023-05-24 | ||

| Enamine | EN300-1118486-0.05g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1118486-5.0g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 5g |

$3728.0 | 2023-05-24 | ||

| Enamine | EN300-1118486-0.25g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1118486-1g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1118486-5g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1118486-0.5g |

3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |

1694022-61-1 | 95% | 0.5g |

$946.0 | 2023-10-27 |

3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1694022-61-1 (3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬